molecular formula C16H19NO B2794960 N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide CAS No. 861209-80-5

N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide

Cat. No.: B2794960
CAS No.: 861209-80-5
M. Wt: 241.334
InChI Key: DSKIHQBCBWYDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide: is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.32816 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a phenyl ring substituted with a hexynyl group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with Hexynyl Group: The hexynyl group can be attached to the phenyl ring through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide can undergo oxidation reactions, where the hexynyl group can be oxidized to form various oxygenated derivatives.

    Reduction: The compound can also undergo reduction reactions, where the triple bond in the hexynyl group can be reduced to a double or single bond.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed:

    Oxidation: Oxygenated derivatives such as alcohols, aldehydes, and carboxylic acids.

    Reduction: Reduced derivatives such as alkenes and alkanes.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine: Research may explore the compound’s potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide
  • N-[3-(1-hexynyl)phenyl]cyclopropanecarboxylate
  • N-[3-(1-hexynyl)phenyl]cyclopropanecarboxylamide

Comparison: this compound is unique due to the presence of the cyclopropane ring and the hexynyl group, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-hex-1-ynylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-3-4-5-7-13-8-6-9-15(12-13)17-16(18)14-10-11-14/h6,8-9,12,14H,2-4,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKIHQBCBWYDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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